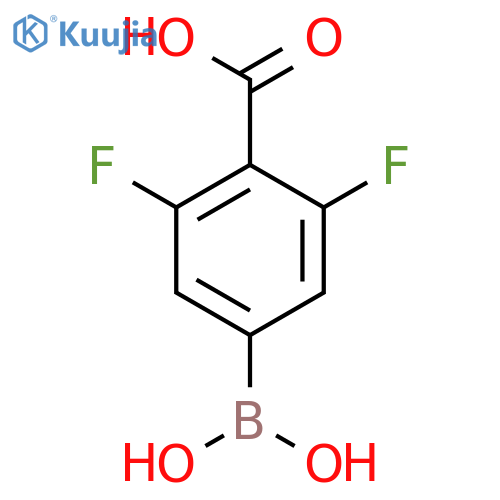

Cas no 1029716-94-6 (3,5-Difluoro-4-carboxyphenylboronic acid)

3,5-Difluoro-4-carboxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Borono-2,6-difluorobenzoic acid

- 3,5-Difluoro-4-carboxyphenylboronic acid

- ACMC-20983x

- AK-61392

- AM90006

- ANW-14779

- CTK8A9046

- SureCN1953511

- DB-367331

- MFCD13181636

- 4-Borono-2,6-difluorobenzoicacid

- W19149

- 1029716-94-6

- AS-61451

- AKOS016014917

- CS-0175135

- A849018

- 4-BORONO-2,6-DIFLUORO-BENZOIC ACID

- SCHEMBL1953511

- 4-(DIHYDROXYBORANYL)-2,6-DIFLUOROBENZOIC ACID

- 4-Carboxy-3,5-difluorophenylboronic acid

- DTXSID40726919

-

- MDL: MFCD13181636

- インチ: InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12)

- InChIKey: AWIXNRNZROUJQB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1F)C(=O)O)F)B(O)O

計算された属性

- せいみつぶんしりょう: 202.0248951g/mol

- どういたいしつりょう: 202.0248951g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

3,5-Difluoro-4-carboxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D473328-1g |

3,5-Difluoro-4-carboxyphenylboronic acid |

1029716-94-6 | 1g |

$98.00 | 2023-05-18 | ||

| TRC | D473328-100mg |

3,5-Difluoro-4-carboxyphenylboronic acid |

1029716-94-6 | 100mg |

$64.00 | 2023-05-18 | ||

| Matrix Scientific | 199446-1g |

4-Borono-2,6-difluorobenzoic acid |

1029716-94-6 | 1g |

$359.00 | 2023-09-10 | ||

| abcr | AB309948-5 g |

3,5-Difluoro-4-carboxyphenylboronic acid, 96%; . |

1029716-94-6 | 96% | 5g |

€416.00 | 2023-04-26 | |

| abcr | AB309948-1 g |

3,5-Difluoro-4-carboxyphenylboronic acid, 96%; . |

1029716-94-6 | 96% | 1g |

€144.00 | 2023-04-26 | |

| abcr | AB309948-10g |

3,5-Difluoro-4-carboxyphenylboronic acid, 96%; . |

1029716-94-6 | 96% | 10g |

€483.30 | 2025-03-19 | |

| abcr | AB309948-25g |

3,5-Difluoro-4-carboxyphenylboronic acid, 96%; . |

1029716-94-6 | 96% | 25g |

€897.00 | 2025-03-19 | |

| Ambeed | A367081-5g |

4-Borono-2,6-difluorobenzoic acid |

1029716-94-6 | 96% | 5g |

$239.0 | 2024-04-26 | |

| A2B Chem LLC | AD70883-5g |

3,5-Difluoro-4-carboxyphenylboronic acid |

1029716-94-6 | 96% | 5g |

$175.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0924-25.0g |

4-borono-2,6-difluorobenzoic acid |

1029716-94-6 | 95% | 25.0g |

¥5313.0000 | 2024-07-28 |

3,5-Difluoro-4-carboxyphenylboronic acid 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

3,5-Difluoro-4-carboxyphenylboronic acidに関する追加情報

Introduction to 3,5-Difluoro-4-carboxyphenylboronic Acid (CAS No. 1029716-94-6)

3,5-Difluoro-4-carboxyphenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1029716-94-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are well-known for their versatile applications in drug discovery, particularly as key intermediates in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis.

The molecular structure of 3,5-Difluoro-4-carboxyphenylboronic acid features a phenyl ring substituted with two fluorine atoms at the 3rd and 5th positions, along with a carboxylic acid group at the 4th position. The presence of fluorine atoms introduces unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of complex organic molecules. The carboxylic acid functionality further enhances its reactivity, allowing for various chemical modifications such as esterification, amidation, and coupling reactions.

In recent years, 3,5-Difluoro-4-carboxyphenylboronic acid has been extensively studied for its potential applications in pharmaceutical development. Boronic acids, in general, have demonstrated remarkable efficacy as pharmacophores due to their ability to form stable complexes with biological targets. Specifically, the boronic acid moiety can interact with enzymes and receptors in a highly specific manner, making it an ideal candidate for designing novel therapeutic agents.

One of the most notable applications of 3,5-Difluoro-4-carboxyphenylboronic acid is in the synthesis of small-molecule inhibitors targeting various diseases. For instance, research has shown that this compound can be utilized to develop inhibitors for enzymes involved in cancer metabolism. The fluorine atoms in its structure enhance the metabolic stability and binding affinity of the resulting drug candidates, which is crucial for achieving therapeutic efficacy.

Moreover, the unique electronic properties of 3,5-Difluoro-4-carboxyphenylboronic acid make it an attractive candidate for materials science applications. Fluorinated aromatic compounds are widely used in the development of advanced materials such as liquid crystals, organic semiconductors, and optoelectronic devices. The incorporation of this compound into these materials can lead to improved performance characteristics, including higher thermal stability and better charge transport properties.

Recent advancements in computational chemistry have further highlighted the potential of 3,5-Difluoro-4-carboxyphenylboronic acid. Molecular modeling studies have revealed that this compound can be effectively used to design highly selective catalysts for various organic transformations. By leveraging computational methods, researchers can optimize the structure of this compound to enhance its catalytic activity and selectivity.

The pharmaceutical industry has also shown interest in 3,5-Difluoro-4-carboxyphenylboronic acid due to its role as an intermediate in the synthesis of bioactive molecules. For example, it has been employed in the preparation of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to fine-tune the electronic and steric properties of this compound allows for the development of inhibitors with high specificity and low toxicity.

In conclusion,3,5-Difluoro-4-carboxyphenylboronic acid (CAS No. 1029716-94-6) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists and researchers working on cutting-edge applications. As our understanding of its properties continues to grow,3,5-Difluoro-4-carboxyphenylboronic acid is poised to play an increasingly important role in advancing scientific research and technological innovation.

1029716-94-6 (3,5-Difluoro-4-carboxyphenylboronic acid) 関連製品

- 872460-12-3(3-Carboxy-4-fluorophenylboronic acid)

- 120153-08-4(4-Carboxy-3-fluorophenylboronic acid)

- 2228180-91-2(2,2,2-trifluoro-1-3-(2-methylphenyl)phenylethan-1-ol)

- 95977-29-0(Haloxyfop-P)

- 1424268-30-3(4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide)

- 2734776-95-3(2-Chloro-4-(2,4-dimethoxyphenyl)pyridine)

- 2035416-96-5(5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine)

- 1804877-40-4(Methyl 3-cyano-6-fluoro-2-iodobenzoate)

- 18232-70-7(Acetamide, 2-(4-chlorophenoxy)-N-methoxy-N-methyl-)

- 90643-59-7(2-(Cyclohex-2-en-1-yl)-2-formamidoacetic acid)